molecular formula C12H14ClO6P B12616228 1-(Dimethoxyphosphoryl)ethenyl (4-chlorophenoxy)acetate CAS No. 916905-94-7

1-(Dimethoxyphosphoryl)ethenyl (4-chlorophenoxy)acetate

Cat. No.: B12616228
CAS No.: 916905-94-7
M. Wt: 320.66 g/mol
InChI Key: BQCOLCRDHKRWJX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethoxyphosphoryl)ethenyl (4-chlorophenoxy)acetate typically involves the reaction of (4-chlorophenoxy)acetic acid with dimethyl phosphite in the presence of a base. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethoxyphosphoryl)ethenyl (4-chlorophenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenoxy group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(Dimethoxyphosphoryl)ethenyl (4-chlorophenoxy)acetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Dimethoxyphosphoryl)ethenyl (4-chlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (4-chlorophenoxy)acetic acid: A related compound with similar structural features.

    (1S)-1-(Dimethoxyphosphoryl)ethyl (2,4-dichlorophenoxy)acetate: Another compound with a similar core structure but different substituents.

Uniqueness

1-(Dimethoxyphosphoryl)ethenyl (4-chlorophenoxy)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

916905-94-7

Molecular Formula

C12H14ClO6P

Molecular Weight

320.66 g/mol

IUPAC Name

1-dimethoxyphosphorylethenyl 2-(4-chlorophenoxy)acetate

InChI

InChI=1S/C12H14ClO6P/c1-9(20(15,16-2)17-3)19-12(14)8-18-11-6-4-10(13)5-7-11/h4-7H,1,8H2,2-3H3

InChI Key

BQCOLCRDHKRWJX-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(=C)OC(=O)COC1=CC=C(C=C1)Cl)OC

Origin of Product

United States

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